1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-(dimethylamino)phenethylamine with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea bond.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Cleavage products including amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its enhanced stability and bioactivity conferred by the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)thiourea: Similar structure but with a thiourea linkage instead of urea.
1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)carbamate: Contains a carbamate group instead of urea.
1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)amide: Features an amide linkage.
Uniqueness
1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to its specific combination of the dimethylamino group and the trifluoromethyl group, which imparts distinct chemical and biological properties. The presence of the urea linkage also contributes to its stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-24(2)14-9-7-13(8-10-14)11-12-22-17(25)23-16-6-4-3-5-15(16)18(19,20)21/h3-10H,11-12H2,1-2H3,(H2,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOCCXOOZPZDNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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